molecular formula C8H14BrN3 B2727508 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1000802-72-1

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B2727508
CAS No.: 1000802-72-1
M. Wt: 232.125
InChI Key: NJGOTAWBGADHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H14BrN3 and a molecular weight of 232.12 g/mol This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can yield oxidized or reduced derivatives of the compound.

Scientific Research Applications

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its pyrazole ring and amine group. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure with a chlorine atom instead of bromine.

    3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure with a fluorine atom instead of bromine.

    3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution or coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules with specific properties.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOTAWBGADHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCN)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.